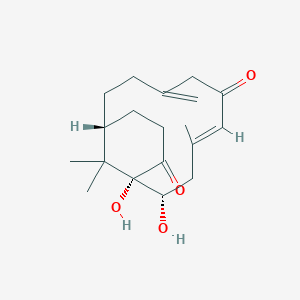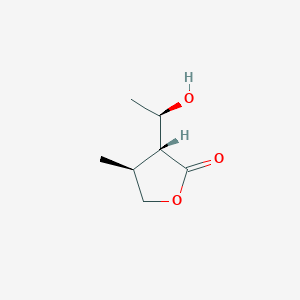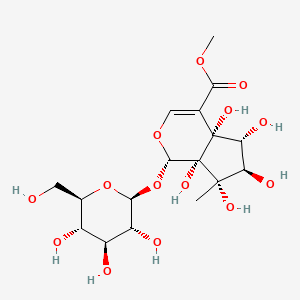
7-Epiphlomiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Epiphlomiol is a natural product found in Phlomoides rotata with data available.
Applications De Recherche Scientifique
Schistosomiasis Treatment Research
7-Epiphlomiol (7-epi), derived from Garcinia brasiliensis, has shown significant in vivo schistosomicidal activity. A study by Castro et al. (2018) found that 7-epi at a dose of 300 mg/kg for five days reduced worm burden in Schistosoma mansoni infected mice. This suggests potential as a treatment for schistosomiasis, especially considering the changes in pharmacokinetic parameters observed in infected mice (Castro et al., 2018).
Dental Caries Prevention
7-Epiphlomiol has also been researched for its effects on dental health. Murata et al. (2010) demonstrated that 7-epi, isolated from Rheedia brasiliensis, inhibits biofilm formation by Streptococcus mutans and effectively disrupts its development in vivo. This compound, in combination with fluoride, showed significant cariostatic effects in a rodent model of dental caries without causing histopathological alterations, indicating its potential as an antibiofilm and anticaries agent (Murata et al., 2010).
Anti-Cancer Research
In cancer research, 7-Epi (+)-FR900482, an epimer of 7-epi, has demonstrated comparable anti-cancer activity to the natural product against several cancer cell lines. Trost and O’Boyle (2008) highlighted the synthesis of this epimer and its biological testing, showing its potential as an anti-tumor therapeutic (Trost & O’Boyle, 2008).
Oxidative Stress and Antioxidant Properties
Research by Silva et al. (2017) investigated the inhibitory effects of 7-epi on superoxide dismutase activity in Schistosoma mansoni. This study found that 7-epi increases lipid peroxidation levels and reduces superoxide dismutase activity in the parasite, suggesting a mechanism by which 7-epi causes tegument detachment and exhibits antiparasitic action (Silva et al., 2017).
Propriétés
Numéro CAS |
55732-45-1 |
|---|---|
Nom du produit |
7-Epiphlomiol |
Formule moléculaire |
C17H26O14 |
Poids moléculaire |
454.4 g/mol |
Nom IUPAC |
methyl (1S,4aR,5R,6R,7S,7aS)-4a,5,6,7,7a-pentahydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H26O14/c1-15(25)10(22)11(23)16(26)5(12(24)28-2)4-29-14(17(15,16)27)31-13-9(21)8(20)7(19)6(3-18)30-13/h4,6-11,13-14,18-23,25-27H,3H2,1-2H3/t6-,7-,8+,9-,10-,11-,13+,14+,15+,16-,17+/m1/s1 |
Clé InChI |
XTIUAZYOQHDVCO-YQPXONIKSA-N |
SMILES isomérique |
C[C@@]1([C@@H]([C@H]([C@]2([C@@]1([C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O)O |
SMILES |
CC1(C(C(C2(C1(C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O |
SMILES canonique |
CC1(C(C(C2(C1(C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O |
Synonymes |
7-epi-phlomiol 7-epiphlomiol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




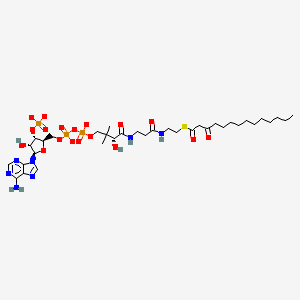


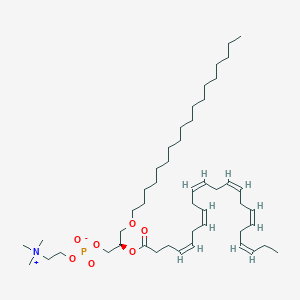
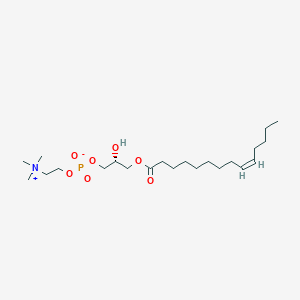

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide](/img/structure/B1263937.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-(3,5-dimethyl-1-pyrazolyl)acetamide](/img/structure/B1263939.png)
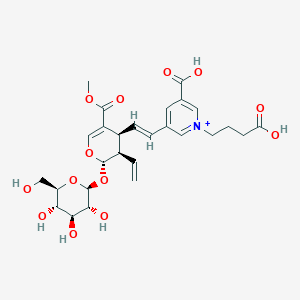
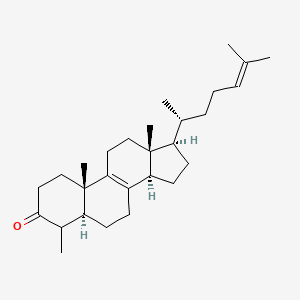
![18-(3-Methoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263946.png)
